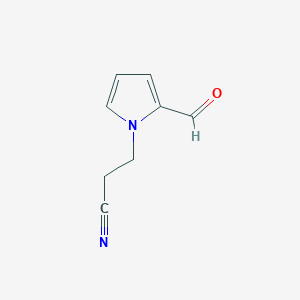

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-formylpyrrol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUQLYBKCBUSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370985 | |

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43036-05-1 | |

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical Fingerprint of a Versatile Heterocycle: A Technical Guide to the Characterization of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the analytical characterization of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, a key heterocyclic intermediate in the development of novel therapeutics and functional materials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices and establishes a framework for the self-validating interpretation of analytical results. By synthesizing data from established literature on the pyrrole-2-carboxaldehyde core and the N-(2-cyanoethyl) substituent, this guide presents a robust, predictive model for the compound's spectral signature, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of a Substituted Pyrrole

Pyrrole-2-carboxaldehyde and its derivatives are foundational scaffolds in medicinal chemistry and materials science, found in a wide array of natural products and biologically active compounds.[1][2] The introduction of a 2-cyanoethyl group onto the pyrrole nitrogen atom, yielding 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde (Molecular Formula: C₈H₈N₂O), enhances the molecule's utility. The cyanoethyl moiety acts as a versatile chemical handle, allowing for further molecular elaboration, and can modulate the electronic properties and biological activity of the parent molecule.

Accurate and unambiguous characterization is the bedrock of chemical research and development. For a molecule like 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, a multi-technique analytical approach is not just best practice; it is essential for confirming structural integrity, assessing purity, and ensuring reproducibility in downstream applications. This guide will systematically detail the expected outcomes from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis Pathway: A Reliable Route to the Target Compound

The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde can be efficiently achieved via a Michael addition reaction. This method involves the N-alkylation of the starting material, pyrrole-2-carboxaldehyde, with acrylonitrile. The pyrrole nitrogen acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction is typically catalyzed by a mild base, ensuring the integrity of the aldehyde and nitrile functional groups. A similar strategy has been successfully employed for the N-cyanoethylation of other pyrrole-containing compounds.[3]

Caption: Proposed synthetic workflow for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.

Experimental Protocol: Synthesis

-

Preparation: To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add acrylonitrile (1.05 eq).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as potassium fluoride on alumina (KF/alumina).[3]

-

Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-50 hours).

-

Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or neutral alumina to yield the pure 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, both ¹H and ¹³C NMR are required to confirm the connectivity of all atoms. The predicted spectra are based on the well-documented spectra of pyrrole-2-carboxaldehyde and the known influence of the N-cyanoethyl group.

Caption: Structure of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde with proton and carbon labels.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Causality: The electron-withdrawing nature of the aldehyde group at the C2 position deshields the adjacent ring proton (H5), shifting it downfield. The cyanoethyl group attached to the nitrogen will influence the chemical shifts of all pyrrole protons compared to the parent pyrrole-2-carboxaldehyde. The key diagnostic signals will be the two triplets corresponding to the -CH₂-CH₂-CN moiety, a pattern consistently observed for such groups.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H(a) | ~9.55 | s | - | 1H | Aldehyde (-CHO) |

| H(b) | ~7.15 | dd | ~2.6, 1.5 | 1H | Pyrrole C5-H |

| H(c) | ~7.05 | dd | ~4.0, 1.5 | 1H | Pyrrole C4-H |

| H(d) | ~6.30 | dd | ~4.0, 2.6 | 1H | Pyrrole C3-H |

| H(e) | ~4.40 | t | ~6.5 | 2H | N-CH₂ -CH₂-CN |

| H(f) | ~2.90 | t | ~6.5 | 2H | N-CH₂-CH₂ -CN |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Causality: The carbon atoms of the pyrrole ring and the aldehyde group will have chemical shifts similar to the parent compound, though slightly perturbed by the N-alkylation. The three new signals corresponding to the cyanoethyl group—the two methylene carbons and the nitrile carbon—are highly diagnostic. The nitrile carbon (C≡N) is expected in the 115-120 ppm range, while the methylene carbons will appear in the aliphatic region.[3]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C(aldehyde) | ~180.0 | C HO |

| C(2) | ~133.0 | Pyrrole C 2 |

| C(5) | ~125.0 | Pyrrole C 5 |

| C(4) | ~122.0 | Pyrrole C 4 |

| C(g) | ~117.0 | C N |

| C(3) | ~111.0 | Pyrrole C 3 |

| C(e) | ~45.0 | N-C H₂-CH₂-CN |

| C(f) | ~18.0 | N-CH₂-C H₂-CN |

Functional Group Analysis via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

-

Causality: The spectrum will be dominated by three key stretching vibrations. The sharp, strong absorption from the nitrile (C≡N) group is a definitive marker for the success of the cyanoethylation reaction and is expected around 2250 cm⁻¹.[3][4][5] The strong carbonyl (C=O) stretch of the aldehyde will appear around 1660-1680 cm⁻¹. Finally, the C-H stretching vibrations of the aromatic pyrrole ring will be observed just above 3000 cm⁻¹.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch (Pyrrole) |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~2252 | Strong, Sharp | Nitrile C≡N Stretch |

| ~1670 | Strong | Aldehyde C=O Stretch |

| ~1470 | Medium | Pyrrole Ring C=C/C-N Stretch |

Molecular Weight and Fragmentation via Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering ultimate confirmation of its identity, and can reveal structural information through analysis of its fragmentation patterns.

-

Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of C₈H₈N₂O plus a proton (148.06 + 1.01 = 149.07). High-resolution mass spectrometry (HRMS) would confirm the elemental composition to within a few parts per million. Under harder ionization conditions (Electron Ionization - EI), characteristic fragmentation would likely involve the loss of the cyanoethyl group or the aldehyde group.

Predicted Mass Spectrometry Data

| Technique | Ion | Predicted m/z | Interpretation |

|---|---|---|---|

| ESI-HRMS | [M+H]⁺ | 149.0710 | Calculated for C₈H₉N₂O⁺ |

| ESI-HRMS | [M+Na]⁺ | 171.0529 | Calculated for C₈H₈N₂NaO⁺ |

| EI-MS | M⁺ | 148 | Molecular Ion |

| EI-MS | Fragment | 119 | [M - CHO]⁺ |

| EI-MS | Fragment | 94 | [M - CH₂CH₂CN]⁺ |

Conclusion

The characterization of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is a clear-cut process when approached with a foundational understanding of spectroscopic principles and a multi-technique strategy. This guide establishes a robust predictive framework for its analytical signature. The key identifiers are the pair of triplets in the ¹H NMR spectrum, the nitrile carbon signal around 117 ppm in the ¹³C NMR, the sharp C≡N stretch at ~2252 cm⁻¹ in the IR spectrum, and the correct molecular ion peak in the mass spectrum. By understanding the "why" behind these expected data points, researchers can confidently verify the synthesis of this valuable intermediate, ensuring the integrity and success of their subsequent scientific endeavors.

References

-

Petit, E., et al. (2017). 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. Molbank, 2017(4), M960. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Available at: [Link]

-

Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (2025). National Institutes of Health. Available at: [Link]

-

The stretching band of the nitrile group (νCN) appeared in the region 2216–2301 cm−1. (2022). National Institutes of Health. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

This document provides a comprehensive guide to the spectroscopic characterization of 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile, a substituted pyrrole of significant interest in synthetic chemistry and drug discovery. As researchers and professionals in pharmaceutical development know, unambiguous structural confirmation is the bedrock of any successful campaign. This guide moves beyond mere data reporting, delving into the causal relationships between molecular structure and spectroscopic output, thereby offering a framework for interpreting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this and related heterocyclic compounds.

Foundational Principles: Structure and Electronic Effects

To accurately interpret the spectroscopic data, one must first understand the molecule's electronic landscape. This compound is composed of three key structural motifs: a pyrrole ring, a C2-formyl substituent, and an N1-propanenitrile substituent. The interplay of these groups dictates the chemical environment of each atom.

-

The Pyrrole Ring: As a five-membered aromatic heterocycle, the pyrrole ring's nitrogen atom donates its lone pair of electrons into the π-system. This increases electron density at the carbon atoms, particularly at the α-positions (C2 and C5).[1]

-

C2-Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom. Its placement at the C2 position significantly deshields the adjacent ring protons and carbons. This conjugation effect also lowers the vibrational frequency of the carbonyl (C=O) bond in IR spectroscopy.[2]

-

N1-Propanenitrile Group (-CH₂CH₂CN): The cyanoethyl group attached to the nitrogen atom influences the pyrrole ring through inductive effects. The nitrile group itself is electron-withdrawing and introduces distinct signals in both NMR and IR spectra.[3]

The combination of these features results in a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Sources

physical and chemical properties of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile (CAS No. 43036-05-1). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural features, predicted and reported physical properties, a plausible synthetic route, expected reactivity, and potential applications, with a particular focus on its relevance as a building block in medicinal chemistry. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound is a bifunctional organic molecule incorporating both a pyrrole-2-carboxaldehyde and a propanenitrile moiety. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The aldehyde group at the 2-position and the N-cyanoethyl substituent provide versatile handles for a wide range of chemical transformations, making this compound an attractive starting material for the synthesis of more complex molecular architectures. Pyrrole-2-carboxaldehyde derivatives, in particular, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide aims to consolidate the available technical information on this specific derivative to facilitate its use in research and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a pyrrole ring substituted at the 2-position with a formyl group and at the 1-position (nitrogen) with a 3-propanenitrile group.

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 43036-05-1 | [3] |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| Synonyms | 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde, 1-(2-Cyanoethyl)-2-formyl-1H-pyrrole, N-(2-CYANOETHYL)PYRROLE-2-CARBOXALDEHYDE | [5][6] |

| InChI Key | SUUQLYBKCBUSAR-UHFFFAOYSA-N | [4] |

| SMILES | O=CC1=CC=CN1CCC#N | [3] |

Physical and Chemical Properties

| Property | Value | Source/Method |

| Physical State | Pale Yellow Viscous Liquid | [5] |

| Boiling Point | 130 °C | [6] |

| Melting Point | Not available | - |

| Density | 1.07 ± 0.1 g/cm³ | Predicted[6] |

| pKa | -7.88 ± 0.70 | Predicted[6] |

| Solubility | Soluble in alcohol. | [7] (inferred from 2-formylpyrrole) |

Synthesis

A specific, published synthetic protocol for this compound is not readily found. However, a plausible and efficient synthesis can be envisioned through the cyanoethylation of pyrrole-2-carboxaldehyde. This reaction is a type of Michael addition.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound via Michael addition.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of pyrrole-2-carboxaldehyde (1 equivalent) in a suitable aprotic solvent such as dioxane, add a catalytic amount of a strong base (e.g., Triton B, ~40% solution in methanol).

-

Addition of Reagent: While stirring the mixture, add acrylonitrile (1.1 equivalents) dropwise at a temperature that controls the initial exotherm, typically room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a weak acid (e.g., acetic acid). The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

-

Base Catalyst: A strong, non-nucleophilic base is chosen to deprotonate the pyrrole nitrogen, generating the nucleophile for the Michael addition without competing in side reactions.

-

Aprotic Solvent: An aprotic solvent like dioxane is preferred to prevent any unwanted reactions with the base or the electrophile.

-

Excess Acrylonitrile: A slight excess of acrylonitrile is used to ensure the complete consumption of the starting pyrrole-2-carboxaldehyde.

-

Moderate Heating: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the functional groups present in the molecule.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.5-10.0 ppm. - Pyrrole protons (CH): Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), likely showing coupling. - Ethyl protons (-CH₂-CH₂-CN): Two triplets, one for the methylene group attached to the pyrrole nitrogen (around δ 4.2-4.5 ppm) and another for the methylene group adjacent to the nitrile (around δ 2.8-3.1 ppm). |

| ¹³C NMR | - Aldehyde carbon (CHO): A signal in the downfield region (δ 175-185 ppm). - Pyrrole carbons (C): Four signals in the aromatic region (δ 110-140 ppm). - Nitrile carbon (CN): A signal around δ 115-120 ppm. - Ethyl carbons (-CH₂-CH₂-CN): Two signals in the aliphatic region (δ 20-50 ppm). |

| IR Spectroscopy | - Nitrile stretch (C≡N): A sharp, medium-intensity band around 2240-2260 cm⁻¹. - Aldehyde carbonyl stretch (C=O): A strong, sharp band around 1660-1700 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹. - C=C stretch (pyrrole ring): Bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyanoethyl group, the formyl group, and other characteristic fragments of the pyrrole ring. |

Reactivity

The reactivity of this compound is governed by its three main functional components: the pyrrole ring, the aldehyde group, and the nitrile group.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, although the electron-withdrawing nature of the formyl group will deactivate the ring to some extent.

-

Aldehyde Group: The aldehyde is a versatile functional group that can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.[8]

-

Reduction: Can be reduced to a primary alcohol.[8]

-

Nucleophilic Addition: Reacts with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, Wittig reagents).

-

Condensation Reactions: Can participate in condensations with amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel-type reactions.[9]

-

-

Nitrile Group: The nitrile group can be:

-

Hydrolyzed: To a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced: To a primary amine.

-

Applications in Drug Development

Pyrrole-2-carboxaldehyde and its derivatives are important intermediates in the synthesis of a wide array of biologically active molecules.[8][10] Their structural motif is present in compounds with diverse therapeutic potential.

-

Antimicrobial Agents: Pyrrole-containing compounds have been investigated for their antibacterial and antifungal activities. For instance, some pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis, making them potential candidates for new antitubercular drugs.[11]

-

Anticancer Agents: The pyrrole scaffold is a component of several anticancer drugs. The versatility of the formyl and nitrile groups in this compound allows for its use in the construction of complex heterocyclic systems with potential antiproliferative properties.

-

Enzyme Inhibitors: The ability of the pyrrole nitrogen and the carbonyl oxygen to act as hydrogen bond donors and acceptors makes this scaffold suitable for designing enzyme inhibitors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from closely related compounds like N-(2-Cyanoethyl)pyrrole and pyrrole itself.[12]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat.[12]

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.[13] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing small fires.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong acids.[12][13]

-

Toxicity: The compound is expected to be harmful if swallowed or in contact with skin, and may cause irritation.[12]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of an electron-rich aromatic pyrrole core with reactive aldehyde and nitrile functionalities provides a platform for the development of novel compounds with potential therapeutic applications. This guide has summarized its key physical and chemical properties, proposed a viable synthetic route, and outlined its reactivity and potential uses, providing a solid foundation for its application in research and drug development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Cyanoethyl)pyrrole, 99+%. Retrieved from [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2587. [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. ResearchGate. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Reaction of N-Substituted 2-Formylpyrroles with Azodicarbonylic Compounds. Retrieved from [Link]

-

CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Sourcing High-Quality Pyrrole-2-carboxaldehyde: A Guide for Researchers and Manufacturers. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Unsubstituted 2-formylpyrroles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 43036-05-1. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]

-

Labware E-shop. (n.d.). This compound, 97%. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]

-

Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The influence of ionic liquids on the Knoevenagel condensation of pyrrole with phenyl. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 43036-05-1 [matrix-fine-chemicals.com]

- 4. This compound | CAS: 43036-05-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 43036-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. vlifesciences.com [vlifesciences.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound with potential applications in pharmaceutical development. Recognizing the critical role of physicochemical properties in drug design, formulation, and manufacturing, this document outlines both the theoretical underpinnings and practical experimental protocols for characterizing this molecule. We delve into systematic approaches for solubility assessment across a range of relevant solvents and present a detailed framework for conducting forced degradation studies to elucidate its intrinsic stability and degradation pathways. This guide is intended for researchers, chemists, and formulation scientists, offering field-proven insights and methodologies to ensure the reliable and effective use of this compound in a research and development setting.

Introduction: The Significance of Physicochemical Characterization

This compound (CAS: 43036-05-1, Molecular Formula: C₈H₈N₂O) is a substituted pyrrole derivative that presents a unique combination of functional groups: a pyrrole ring, an aldehyde, and a nitrile.[1][2] Each of these moieties contributes to the molecule's overall chemical behavior, making a thorough understanding of its solubility and stability paramount for any drug development program. The journey from a promising lead compound to a viable drug candidate is paved with meticulous characterization, where solubility and stability data inform critical decisions regarding formulation, storage, and analytical method development.[3][4]

This guide is structured to provide a robust framework for this characterization. We will first explore the anticipated solubility profile based on the molecule's structural components and then provide a detailed protocol for its empirical determination. Subsequently, we will address the compound's stability, focusing on the powerful methodology of forced degradation studies to identify potential liabilities and degradation products under various stress conditions.[5][6]

Part 1: Solubility Profile of this compound

Solubility is a cornerstone of a drug's developability, influencing everything from bioavailability to the feasibility of liquid formulations. The structure of this compound suggests a nuanced solubility profile. The pyrrole ring is inherently aromatic and relatively non-polar, contributing to solubility in organic solvents.[7][8] However, the presence of the polar formyl and nitrile groups introduces the capacity for hydrogen bonding and dipole-dipole interactions, which may enhance aqueous solubility to some extent. The nitrile group, in particular, is often incorporated into drug molecules to improve pharmacokinetic profiles, including solubility.[9]

Theoretical Solubility Considerations

-

Aqueous Solubility: The parent pyrrole molecule exhibits low solubility in water.[7][10] While the polar substituents on this compound will increase its polarity, it is anticipated to be, at best, sparingly soluble in neutral aqueous media. The nitrogen atom in the pyrrole ring and the oxygen of the formyl group can act as hydrogen bond acceptors, while the aldehyde proton is not a significant donor.

-

Organic Solvent Solubility: High solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, which can interact favorably with the polar functional groups.[7][8]

-

pH-Dependent Solubility: The pyrrole ring is a very weak base, and the nitrile and formyl groups are not readily ionizable under typical physiological pH ranges. Therefore, significant pH-dependent solubility is not anticipated.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes a robust method for determining the equilibrium solubility of this compound. The causality behind this experimental design is to ensure that a true equilibrium is reached and that the quantification is accurate and reproducible.

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (purity ≥97%)[1]

-

Solvents: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO.

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

Methodology:

-

Preparation of Stock Solution for HPLC Calibration: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 1 mL) of each test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24-48 hours. This duration is chosen to ensure the dissolution process reaches a true equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution and Quantification: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. Quantify the concentration of the dissolved compound by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound based on its chemical structure. Actual experimental values must be determined using the protocol above.

| Solvent System | Predicted Solubility Category | Rationale |

| Purified Water | Sparingly Soluble | Polar functional groups aid solubility, but the aromatic pyrrole ring limits it.[7] |

| PBS (pH 7.4) | Sparingly Soluble | Similar to water; no major ionizable groups are present. |

| 0.1 M HCl | Sparingly Soluble | The pyrrole nitrogen is a very weak base; protonation is unlikely to significantly enhance solubility. |

| 0.1 M NaOH | Sparingly Soluble to Slightly Soluble | Potential for slow hydrolysis of the nitrile or other reactions, but unlikely to dramatically increase initial solubility. |

| Ethanol | Freely Soluble | The combination of polar and non-polar characteristics of ethanol interacts well with the compound.[7] |

| Methanol | Freely Soluble | Similar to ethanol, its polarity is well-suited for dissolving the compound. |

| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| DMSO | Very Soluble | A highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds. |

Visualization of Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting an appropriate solvent system during the early stages of formulation development.

Caption: Solvent selection workflow for formulation development.

Part 2: Stability Profile and Forced Degradation Analysis

Understanding the chemical stability of a potential drug molecule is non-negotiable. It ensures the safety and efficacy of the final product and dictates its shelf-life and storage conditions.[3] Forced degradation, or stress testing, is an essential tool that involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation.[4][5] This approach helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][6]

Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways:

-

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which could lead to ring-opening or the formation of various oxidized species. The aldehyde group is also readily oxidized to a carboxylic acid.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.

-

Photodegradation: Aromatic systems like pyrrole can be sensitive to UV light, potentially leading to polymerization or other rearrangements.

-

Polymerization: Pyrrole and its derivatives are known to polymerize, especially in the presence of air or light.[11]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on ICH guidelines and common industry practices to evaluate the stability of this compound under various stress conditions.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]

Prerequisite: A validated stability-indicating HPLC method must be in place to separate the parent compound from all potential degradation products.

General Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

A. Acidic Hydrolysis

-

Procedure: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Conditions: Incubate the solution at 60 °C.

-

Time Points: Collect samples at 0, 2, 6, 12, and 24 hours.

-

Quenching: Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent further degradation on the HPLC column.

B. Basic Hydrolysis

-

Procedure: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Conditions: Incubate the solution at 60 °C.

-

Time Points: Collect samples at 0, 2, 6, 12, and 24 hours.

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.

C. Oxidative Degradation

-

Procedure: Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Conditions: Keep the solution at room temperature, protected from light.

-

Time Points: Collect samples at 0, 2, 6, 12, and 24 hours.

-

Quenching: No specific quenching is typically required, but samples should be analyzed promptly.

D. Thermal Degradation (Solid State)

-

Procedure: Place a known amount of the solid compound in a clear glass vial.

-

Conditions: Store the vial in an oven at 80 °C.

-

Time Points: At 1, 3, and 7 days, remove a sample, dissolve it in the analysis solvent to a known concentration, and analyze by HPLC.

E. Photostability

-

Procedure: Expose a solution of the compound (e.g., 1 mg/mL) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Conditions: Conduct the study at a controlled temperature.

-

Time Points: Analyze samples after a specified exposure period (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV).

Data Presentation: Hypothetical Forced Degradation Results

The table below presents hypothetical outcomes from the forced degradation studies, which would be used to assess the compound's intrinsic stability.

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Observations |

| 0.1 M HCl (60 °C) | 24 h | ~8% | 2 | Minor degradation, likely involving the nitrile group. |

| 0.1 M NaOH (60 °C) | 12 h | ~15% | 3 | Significant degradation. Potential hydrolysis of nitrile and reactions involving the aldehyde. |

| 3% H₂O₂ (RT) | 6 h | ~20% | >4 | Highly sensitive to oxidation. Likely degradation of the pyrrole ring. A color change to brown/black may be observed.[11] |

| Thermal (80 °C, solid) | 7 days | <2% | 1 | Appears stable in solid form at elevated temperatures. |

| Photostability | ICH Q1B | ~10% | 2 | Moderate sensitivity to light, suggesting the need for light-protective packaging. |

Visualizations of Stability Assessment Workflow and Pathways

The following diagrams illustrate the workflow for forced degradation studies and the potential degradation pathways of the molecule.

Caption: Workflow for a comprehensive forced degradation study.

Caption: Hypothesized major degradation pathways.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage: The compound should be stored in a cool, dry, and dark place. Given its high susceptibility to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly advised.

-

Handling: Avoid prolonged exposure to air and light. When preparing solutions, use freshly de-gassed solvents where possible.

-

Packaging: For long-term storage, amber glass vials with tightly sealed caps are recommended to protect against light and moisture.

Conclusion

This technical guide has provided a detailed framework for assessing the solubility and stability of this compound. While its solubility is likely to be limited in aqueous media, it is expected to be readily soluble in various organic solvents. The primary stability concern is its susceptibility to oxidative degradation, with moderate sensitivity to basic and photolytic conditions. The protocols and theoretical considerations outlined herein offer a robust starting point for any researcher or drug development professional working with this compound, ensuring that subsequent formulation and development activities are built on a solid foundation of physicochemical understanding.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Sharma, G., & Dudhe, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 3(1), 1-7. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

BIOSYNCE. (2024). What is the solubility of pyrrole in different solvents?. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2018). Is pyrrole highly soluble in water?. Retrieved from [Link]

-

Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-25. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 43036-05-1. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]

-

Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 43036-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 7. biosynce.com [biosynce.com]

- 8. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

safety and handling of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde

An In-depth Technical Guide to the Safe Handling of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde for researchers and professionals in drug development. The information is synthesized from authoritative safety data sheets and chemical literature, emphasizing the causality behind each recommendation to ensure a self-validating system of laboratory safety.

Introduction

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is a derivative of the versatile organic intermediate, Pyrrole-2-carboxaldehyde (CAS No. 1003-29-8)[1][2]. The parent compound is a crucial building block in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as advanced materials like BODIPY dyes for cellular imaging[3][4]. The addition of the cyanoethyl group at the N1 position of the pyrrole ring modifies the compound's polarity and introduces a reactive nitrile functional group, offering new synthetic possibilities.

While specific toxicological data for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde is not extensively documented, a robust safety profile can be constructed by analyzing the known hazards of the pyrrole-2-carboxaldehyde core and the inherent risks associated with the cyanoethyl moiety. This guide is predicated on that established chemical knowledge.

Caption: Chemical Structure of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxaldehyde.

Hazard Identification and Classification

The primary hazards are derived from the parent molecule, Pyrrole-2-carboxaldehyde, which is classified as an irritant. The presence of the cyano- group adds a layer of potential toxicity that must be respected.

GHS Classification

The hazard classification is based on data for the parent compound, Pyrrole-2-carboxaldehyde. Users should treat the cyanoethyl derivative with, at minimum, the same level of caution.

| Hazard Class | Category | GHS Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |

Hazard Pictogram:

Causality of Hazards

-

Irritation: Aldehyde groups are electrophilic and can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins on the skin, eyes, and respiratory tract, leading to irritation[5][6][7].

-

Potential Cyanide Toxicity: While the nitrile group (C≡N) is generally stable, it can release toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or during combustion. Ingestion may also lead to metabolic release of cyanide. This is a critical consideration unique to the cyanoethyl derivative.

Safe Handling and Storage

A systematic approach to handling and storage is essential to mitigate the identified risks.

Engineering Controls

The primary line of defense is to minimize exposure through environmental controls.

-

Ventilation: Always handle this compound in a well-ventilated area[5][9]. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[6].

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[10].

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be selected carefully.

-

Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[5][7].

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing is required to prevent skin exposure[5][6]. Contaminated clothing should be removed and laundered separately before reuse[9].

-

Respiratory Protection: Under normal use with adequate engineering controls, respiratory protection is not typically required[5][7]. However, if dust is generated, a NIOSH/MSHA-approved respirator should be used[7][11].

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

-

Container: Keep the container tightly closed and store in the original packaging[5][9][11].

-

Conditions: Store in a cool, dry, and dark place[6]. Some suppliers recommend refrigeration at 2-8 °C[11]. Storing under an inert gas like argon or nitrogen is also recommended to prevent potential degradation from air exposure[6].

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents[5][7]. Also, keep it separated from foodstuff containers[9].

Caption: A standard workflow for the safe handling of chemical reagents.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][7].

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice[5][6][7].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or is not breathing, give artificial respiration and call a POISON CENTER or doctor[5][7].

-

Ingestion: Clean the mouth with water and get medical attention. Do not induce vomiting[5][7].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam.

-

Unsuitable Extinguishing Media: No limitations are specified for the parent compound, but a water jet should be used with caution to avoid spreading the material[11].

-

Specific Hazards: Combustion will produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[5]. Crucially, for this derivative, the evolution of highly toxic hydrogen cyanide (HCN) gas during a fire is a significant risk. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[5][11].

Spill Response

-

Minor Spills: Use dry clean-up procedures and avoid generating dust. Sweep up the material and place it in a sealed, labeled container for disposal[9][11].

-

Major Spills: Evacuate the area. Alert emergency responders. Control personal contact by wearing appropriate PPE. Prevent the spillage from entering drains or water courses[9].

Chemical Properties and Reactivity

Understanding the chemical's reactivity is key to preventing accidents.

Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions[5][7]. However, some related compounds are noted to be air-sensitive, justifying the recommendation for storage under inert gas[10].

-

Reactivity:

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents[5][7].

-

Hazardous Reactions: No hazardous polymerization is expected[7]. However, aldehydes can undergo self-condensation, and the pyrrole ring can be susceptible to strong acids and electrophilic attack. Strong bases could potentially initiate elimination or polymerization involving the cyanoethyl group.

-

-

Conditions to Avoid: Incompatible products and strong heating[7][11]. Forms explosive mixtures with air on intense heating[11].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

A Theoretical and Application-Focused Technical Guide to 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

Abstract

This technical guide provides a comprehensive theoretical exploration of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages established computational chemistry methodologies to predict its structural, electronic, and spectroscopic properties. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's potential and outlining a roadmap for future experimental validation. We delve into the molecule's optimized geometry, frontier molecular orbitals, and predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, we discuss its potential reactivity and role as a versatile building block in synthesizing more complex molecular architectures. This guide serves as a testament to the power of theoretical studies in accelerating the discovery and development of novel chemical entities.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for designing novel molecules with tailored functions.[4][5] Pyrrole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][6] In materials science, pyrrole-based polymers have garnered significant attention for their conducting properties.[5][7]

This compound (Figure 1) is a fascinating derivative that combines the key features of a pyrrole ring with a reactive formyl group and a propanenitrile side chain. The formyl group at the C2 position is a versatile handle for various chemical modifications, such as condensation reactions, while the N-propanenitrile substituent can influence the molecule's solubility, pharmacokinetic properties, and potential for further functionalization.[8] This unique combination of functional groups suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.

This guide will provide a detailed theoretical analysis of this compound, laying the groundwork for its future synthesis and experimental characterization.

Figure 1: Chemical Structure of this compound

Caption: Workflow for the theoretical analysis of molecular properties.

Step-by-Step Computational Protocol:

-

Structure Input: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which provides insights into the molecule's kinetic stability and reactivity. The electrostatic potential (ESP) map is also generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Predicted Molecular and Electronic Structure

Based on the theoretical calculations, we can predict the key structural and electronic features of this compound.

Optimized Geometry

The optimized geometry would reveal a planar pyrrole ring, characteristic of its aromatic nature. The formyl group and the propanenitrile side chain will have specific bond lengths and angles relative to the pyrrole core. A detailed table of predicted bond lengths and angles should be generated from the computational output.

Table 1: Predicted Key Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2-C3 | 1.37 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| C2-C(formyl) | 1.48 |

| C(formyl)=O | 1.22 |

| N1-C(propyl) | 1.47 |

| C-C(nitrile) | 1.46 |

| C≡N | 1.16 |

| **Bond Angles (°) ** | |

| C5-N1-C2 | 109.5 |

| N1-C2-C3 | 108.0 |

| C2-C3-C4 | 107.5 |

| C3-C4-C5 | 107.5 |

| C4-C5-N1 | 107.5 |

| N1-C2-C(formyl) | 125.0 |

| O=C(formyl)-H | 122.0 |

| C2-N1-C(propyl) | 125.5 |

Note: These are hypothetical values and would be replaced with actual data from DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

Caption: Frontier molecular orbital energy diagram.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO will likely be centered on the electron-withdrawing formyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of the spectroscopic signatures of a molecule, which are essential for its identification and characterization.

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~6.3 | C3: ~112 |

| H4 | ~6.2 | C4: ~110 |

| H5 | ~7.0 | C5: ~125 |

| H(formyl) | ~9.5 | C(formyl): ~180 |

| CH₂(α to N) | ~4.2 | C(α to N): ~45 |

| CH₂(β to N) | ~2.8 | C(β to N): ~20 |

| - | - | C(nitrile): ~118 |

| - | - | C2: ~135 |

Note: These are estimated values based on known spectra of similar compounds and would be refined by actual GIAO calculations. [9][10]

Infrared (IR) Spectroscopy

The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present in the molecule.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N (nitrile stretch) | ~2250 |

| C=O (formyl stretch) | ~1680 |

| C-H (aldehyde stretch) | ~2820, ~2720 |

| C=C (pyrrole ring stretch) | ~1550, ~1470 |

| N-H (pyrrole N-H, absent) | - |

| C-N (stretch) | ~1350 |

Note: These are typical ranges and would be precisely determined by frequency calculations. [11]

Mass Spectrometry

The predicted molecular weight of this compound is 148.16 g/mol . [12][13][14][15]The mass spectrum would show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would likely involve the loss of the cyanoethyl group and the formyl group.

Potential Reactivity and Applications

The theoretical insights into the electronic structure of this compound allow for predictions of its reactivity and potential applications.

-

Nucleophilic Addition to the Formyl Group: The electron-deficient carbonyl carbon of the formyl group is a prime site for nucleophilic attack, enabling a wide range of transformations such as the Wittig reaction, Grignard reactions, and reductive amination.

-

Electrophilic Substitution on the Pyrrole Ring: While the formyl group is deactivating, the pyrrole ring can still undergo electrophilic substitution, primarily at the C4 position.

-

Versatile Synthetic Intermediate: This molecule can serve as a scaffold for the synthesis of more complex heterocyclic systems with potential applications in:

-

Medicinal Chemistry: As a building block for novel kinase inhibitors, antiviral agents, or anticancer drugs. [6][8]The pyrrole core is a common motif in many bioactive compounds. [1][2][4] * Materials Science: As a monomer or precursor for the synthesis of functional polymers with interesting optical or electronic properties. [5][7]

-

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for understanding the structure, properties, and potential of this compound. The computational predictions outlined herein provide a strong foundation and a clear roadmap for the experimental synthesis, characterization, and exploration of this promising molecule. Future work should focus on the practical synthesis of this compound and the experimental validation of the theoretical predictions presented in this guide. Such studies will be instrumental in unlocking the full potential of this compound in the fields of drug discovery and materials science.

References

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). SciSpace. [Link]

-

Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). Bentham Science. [Link]

-

Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024). Ingenta Connect. [Link]

-

Some pyrrole-containing compounds relevant in materials science. (n.d.). ResearchGate. [Link]

-

Pyrrole: Synthesis and Applications. (2020). Nova Science Publishers. [Link]

-

Pyrrole. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound. (n.d.). Matrix Fine Chemicals. [Link]

-

This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

-

Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. (2016). Reddit. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (n.d.). Bentham Science Publisher. [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. [Link]

-

Pyrrole. (n.d.). NIST WebBook. [Link]

-

2-formyl pyrrole, 1003-29-8. (n.d.). The Good Scents Company. [Link]

-

Pyrrole-2-carboxaldehyde. (n.d.). PubChem. [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

-

Pyrrole. (n.d.). NIST WebBook. [Link]

-

2-Formyl-1H-pyrrole. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]

-

1H-Pyrrole-2-carboxaldehyde. (n.d.). NIST WebBook. [Link]

-

1H-pyrrole-2-carbaldehyde. (n.d.). SpectraBase. [Link]

-

1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. (n.d.). NIST WebBook. [Link]

-

3-(Pyrrol-1-yl)propiononitrile. (n.d.). PubChem. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. novapublishers.com [novapublishers.com]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole [webbook.nist.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. This compound | CAS 43036-05-1 [matrix-fine-chemicals.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. This compound | CAS: 43036-05-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

discovery and history of N-substituted pyrrole-2-carboxaldehydes

An In-Depth Technical Guide to the Discovery and History of N-Substituted Pyrrole-2-carboxaldehydes

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural heart of vital biological molecules like heme, chlorophyll, and vitamin B12.[1] Within this vast chemical family, N-substituted pyrrole-2-carboxaldehydes stand out as exceptionally versatile synthetic intermediates. Their dual functionality—a tunable N-substituent on an electron-rich aromatic ring and a highly reactive aldehyde group—provides a gateway to a vast array of complex molecular architectures. These compounds are not merely laboratory curiosities; they are found in nature, often born from the Maillard reaction between sugars and amino acids, with the diabetes biomarker pyrraline being a prominent example.[2][3][4][5] This guide offers a comprehensive exploration of the discovery, synthetic evolution, and mechanistic underpinnings of N-substituted pyrrole-2-carboxaldehydes, tailored for researchers, scientists, and professionals in drug development.

Foundational Discoveries: The Dawn of Pyrrole Formylation

The initial forays into the synthesis of pyrrole aldehydes were extensions of classical aromatic chemistry. These early methods, while foundational, often contended with issues of low yield, harsh conditions, and poor regioselectivity.

The Reimer-Tiemann Reaction: An Early, Albeit Complicated, Approach

Discovered by Karl Reimer and Ferdinand Tiemann in 1876, the Reimer-Tiemann reaction was one of the first methods used for the ortho-formylation of phenols and other electron-rich aromatics, including pyrroles.[6][7] The reaction typically involves heating the substrate with chloroform (CHCl₃) in the presence of a strong base.

Causality of the Mechanism: The key to this reaction is the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂), from the reaction of chloroform with a strong base like potassium hydroxide.[6][8] The electron-rich pyrrole ring then attacks this electrophile. However, the application to pyrrole is fraught with complexity. While it can produce the desired pyrrole-2-carboxaldehyde, it is notorious for yielding a ring-expanded side product, 3-chloropyridine, through a process known as the Ciamician-Dennstedt rearrangement or the "abnormal" Reimer-Tiemann reaction.[7][8] This abnormal pathway involves the formation of an unstable dichlorocyclopropane intermediate which then rearranges.[8] Due to low yields and the formation of significant byproducts, the Reimer-Tiemann reaction is now largely of historical and academic interest for this specific transformation.[8]

Caption: The Reimer-Tiemann reaction on pyrrole, showing both normal and abnormal pathways.

The Vilsmeier-Haack Reaction: A Paradigm Shift in Formylation

The Vilsmeier-Haack reaction, developed in the 1920s, proved to be a far more reliable, mild, and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] It remains the most widely used method for synthesizing pyrrole-2-carboxaldehydes to this day.[9][11]

Causality of the Mechanism: The reaction's success lies in the formation of a specific electrophile, the Vilsmeier reagent, which is a chloroiminium ion.[10][12] This reagent is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[9][12] The Vilsmeier reagent is a "soft" electrophile, making it highly selective for electron-rich substrates like pyrrole and less prone to the side reactions that plague other methods.[10][12] The initial electrophilic attack on the pyrrole ring forms an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[10][12]

Caption: Mechanism of the Vilsmeier-Haack formylation of an N-substituted pyrrole.

The Rise of N-Substituted Variants: Control and Diversity

The true utility of pyrrole-2-carboxaldehydes in drug discovery and materials science was unlocked with the development of methods to control the N-substituent. This allows for the fine-tuning of steric and electronic properties, solubility, and biological activity.

Formylation of Pre-Substituted Pyrroles

The most direct route is the Vilsmeier-Haack formylation of an already N-substituted pyrrole. The nature of the N-substituent plays a critical role in directing the regioselectivity of the formylation.

Expertise in Action - Directing Formylation:

-

Electronic Effects: The nitrogen lone pair makes the pyrrole ring highly activated towards electrophilic substitution, preferentially at the C2 (α) position.

-

Steric Effects: While C2 is electronically favored, a bulky N-substituent (e.g., N-tert-butyl, N-(2,6-dimethylphenyl)) can sterically hinder the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions.[13] This steric hindrance can shift the regioselectivity, favoring formylation at the C3 (β) position. Researchers have leveraged this effect by using sterically crowded formamides (e.g., N,N-diisopropylformamide) in the Vilsmeier reaction to intentionally synthesize N-substituted pyrrole-3-carboxaldehydes.[13]

| N-Substituent (on Pyrrole) | Vilsmeier Reagent | C2-Formyl Product Yield | C3-Formyl Product Yield | Rationale |

| N-Methyl | DMF/POCl₃ | High | Low | Minimal steric hindrance, electronic preference dominates. |

| N-Phenyl | DMF/POCl₃ | High | Low | Phenyl ring is largely planar, offering moderate hindrance.[13] |

| N-(2,6-dimethylphenyl) | DMF/POCl₃ | Low | High | Ortho-methyl groups provide significant steric shielding of the C2 position.[13] |

| N-Methyl | N,N-Diisopropylformamide/POCl₃ | Moderate | Increased | Bulky formylating agent increases steric demand, favoring C3 attack.[13] |

De Novo Synthesis: Building the Ring from the Ground Up

Constructing the N-substituted pyrrole ring with the aldehyde (or a precursor) already incorporated offers an alternative and powerful synthetic strategy.

2.2.1 The Paal-Knorr Synthesis

The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine, is one of the most robust and versatile methods for preparing N-substituted pyrroles.[14][15] While this doesn't directly yield the aldehyde, a 1,4-dicarbonyl precursor containing a protected aldehyde or a group that can be easily converted to an aldehyde can be used. This method is central to many total syntheses of naturally occurring 2-formylpyrroles.[14]

Caption: General workflow for synthesizing N-substituted pyrrole-2-carboxaldehydes via Paal-Knorr.

2.2.2 Modern Oxidative Annulation Methods

Reflecting the drive towards greener and more efficient chemistry, recent years have seen the development of novel multi-component reactions. For example, a method involving an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters provides direct access to polysubstituted pyrrole-2-carboxaldehydes.[16][17] This approach builds the complex pyrrole core in a single pot, with the aldehyde's oxygen atom originating from molecular oxygen, highlighting a sustainable reaction design.[16]

Verified Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methods represent validated procedures for the preparation of N-substituted pyrrole-2-carboxaldehydes.

Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol describes a standard procedure for the C2-formylation of an electron-rich N-substituted pyrrole.

Step-by-Step Methodology:

-

Reagent Preparation (In Situ): To a stirred solution of N,N-dimethylformamide (DMF, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) cooled to 0°C in an ice bath, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, ensuring the temperature remains below 10°C. The formation of the Vilsmeier reagent is exothermic.[11]

-

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-30 minutes. The solution should become a thick, crystalline slurry.

-

Substrate Addition: Re-cool the mixture to 0°C and add a solution of N-phenylpyrrole (1.0 equivalent) in the same anhydrous solvent dropwise over 30-60 minutes.

-

Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C) for 1-3 hours, monitoring by TLC for the consumption of the starting material.

-

Hydrolysis (Workup): Cool the reaction mixture to room temperature. Cautiously and slowly pour the mixture into a beaker of crushed ice containing a solution of sodium acetate (e.g., 5-6 equivalents in water).[11] This hydrolysis step is often vigorous.

-